molecular formula C26H29FN4O4S B14974795 Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B14974795
M. Wt: 512.6 g/mol
InChI Key: WWJCIXAMIYUKMX-UHFFFAOYSA-N
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Description

Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a tetrahydroquinazoline derivative with a complex molecular architecture. Key structural and physicochemical properties include:

  • Molecular Formula: C₂₆H₂₉FN₄O₄S
  • Molecular Weight: 512.6 g/mol
  • Core Structure: A tetrahydroquinazoline scaffold with a 2-thioxo-4-oxo moiety, a methyl carboxylate group at position 7, and a propyl linker bearing a tertiary amide.
  • Key Substituents:
    • A piperidine ring substituted with a 2-fluorobenzyl group.
    • A 3-oxopropyl chain connecting the piperidine and quinazoline units .

Properties

Molecular Formula

C26H29FN4O4S

Molecular Weight

512.6 g/mol

IUPAC Name

methyl 3-[3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H29FN4O4S/c1-35-25(34)18-6-7-20-22(14-18)29-26(36)31(24(20)33)13-10-23(32)28-15-17-8-11-30(12-9-17)16-19-4-2-3-5-21(19)27/h2-7,14,17H,8-13,15-16H2,1H3,(H,28,32)(H,29,36)

InChI Key

WWJCIXAMIYUKMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCN(CC3)CC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of new organic compounds.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Variations and Implications

The target compound belongs to a broader class of tetrahydroquinazoline derivatives. Below is a comparison with structurally similar analogs:

Compound Core Structure Key Substituents Molecular Formula Key Differences
Target Compound Tetrahydroquinazoline Piperidine-2-fluorobenzyl, methyl carboxylate C₂₆H₂₉FN₄O₄S Unique piperidine-fluorobenzyl moiety.
Methyl 3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Piperazine-2-fluorophenyl Not explicitly stated Piperazine instead of piperidine; lacks benzyl group.
Methyl 3-(3-((3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Piperazine-2,5-dimethylphenyl C₂₇H₃₂N₄O₄S Piperazine with dimethylphenyl; longer propyl chain.
Methyl 3-(4-(4-(4-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Piperazine-4-fluorophenyl, butyl chain C₂₄H₂₅FN₄O₄S Butyl chain instead of propyl; 4-fluorophenyl substituent.
Methyl 3-(4-((1-benzylpiperidin-4-yl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Tetrahydroquinazoline Piperidine-benzyl C₁₈H₁₈N₄O₃S Benzyl instead of fluorobenzyl; shorter chain.
Key Observations :
  • Piperidine vs.
  • Fluorine Substituents: The 2-fluorobenzyl group in the target compound may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., benzyl in ), improving blood-brain barrier penetration .
  • Chain Length : Propyl vs. butyl linkers influence conformational flexibility and steric interactions with biological targets .

Pharmacological and Physicochemical Properties

  • Enzyme Inhibition : Tetrahydroquinazolines often inhibit kinases (e.g., EGFR) or dihydrofolate reductase (DHFR) due to their planar quinazoline core .
  • Receptor Modulation : Piperidine/piperazine moieties are common in GPCR ligands (e.g., dopamine or serotonin receptors). The fluorobenzyl group may enhance selectivity for CNS targets .
  • Solubility and LogP : The methyl carboxylate group improves water solubility, while the fluorobenzyl group increases logP (~3.5 estimated), suggesting moderate lipophilicity .

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